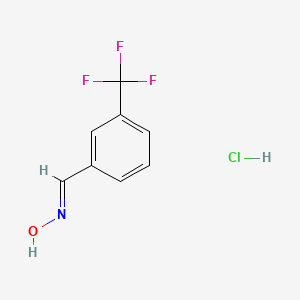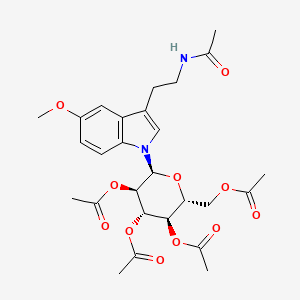
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is a chemical compound with the molecular formula C27H34N2O11 and a molecular weight of 562.57 g/mol. It is an intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, a glucuronide derivative of Melatonin, which plays a role in circadian rhythms and acts as an antioxidant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves multiple steps, starting from Melatonin. The process includes the protection of hydroxyl groups, acetylation, and glucuronidation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. Solvents like chloroform, dichloromethane, DMSO, ethyl acetate, and methanol are commonly used.
化学反応の分析
Types of Reactions
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate undergoes various chemical reactions, including:
Oxidation: Conversion to oxidized derivatives.
Reduction: Formation of reduced forms.
Substitution: Replacement of functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. Reaction conditions such as temperature, pH, and solvent choice are optimized for each specific reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of Melatonin Glucuronide, which have different biological activities and applications.
科学的研究の応用
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in circadian rhythms and antioxidant properties.
Medicine: Investigated for potential therapeutic applications in sleep disorders and oxidative stress-related conditions.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals
作用機序
The mechanism of action of Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate involves its conversion to Melatonin Glucuronide, which interacts with melatonin receptors (MT1 and MT2) in the brain. These receptors regulate sleep-wake cycles and circadian rhythms. The compound also exhibits antioxidant properties by scavenging free radicals and upregulating antioxidant enzymes .
類似化合物との比較
Similar Compounds
Melatonin: The parent compound, known for regulating sleep and circadian rhythms.
Melatonin Glucuronide: A direct derivative with enhanced solubility and bioavailability.
Ashwagandha: An adaptogen with stress-relieving properties, often compared with melatonin for sleep-related applications.
Uniqueness
Decarboxalate 6-(Acetoxymethyl) Melatonin Glucuronide Triacetate is unique due to its specific glucuronide modification, which enhances its solubility and stability. This makes it a valuable intermediate in the synthesis of Melatonin Glucuronide Sodium Salt, offering potential advantages in therapeutic applications.
特性
分子式 |
C27H34N2O11 |
|---|---|
分子量 |
562.6 g/mol |
IUPAC名 |
[(2R,3R,4S,5R,6S)-6-[3-(2-acetamidoethyl)-5-methoxyindol-1-yl]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C27H34N2O11/c1-14(30)28-10-9-19-12-29(22-8-7-20(35-6)11-21(19)22)27-26(39-18(5)34)25(38-17(4)33)24(37-16(3)32)23(40-27)13-36-15(2)31/h7-8,11-12,23-27H,9-10,13H2,1-6H3,(H,28,30)/t23-,24-,25+,26-,27+/m1/s1 |
InChIキー |
TUMIIVYXVWWLKI-SEFGFODJSA-N |
異性体SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)NCCC1=CN(C2=C1C=C(C=C2)OC)C3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(1S,2R,6S,8R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B13417954.png)
![1-(Imidazo[1,2-a]pyridin-3-yl)butan-2-amine](/img/structure/B13417961.png)


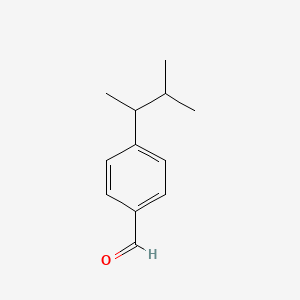
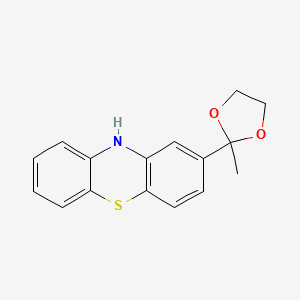
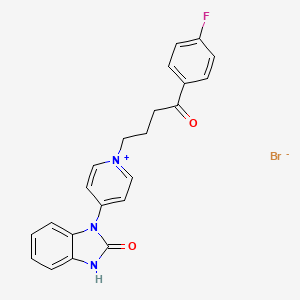


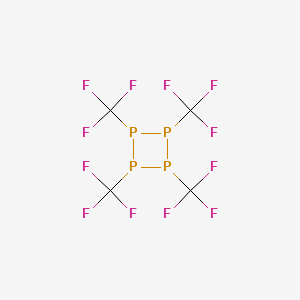
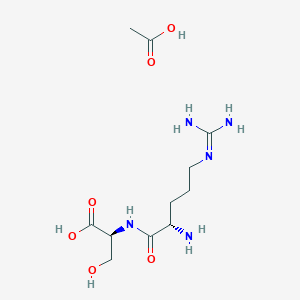
![(Z)-2,10-diamino-5-[[(5-amino-5-carboxypentyl)amino]methyl]undec-5-enedioic acid](/img/structure/B13418029.png)
